Cas no 2137575-14-3 (8-Ethynyl-9H-purine)
8-Ethynyl-9H-purine Chemical and Physical Properties
Names and Identifiers
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- 8-Ethynyl-9H-purine
- 2137575-14-3
- SCHEMBL5724405
- EN300-801964
-
- Inchi: 1S/C7H4N4/c1-2-6-10-5-3-8-4-9-7(5)11-6/h1,3-4H,(H,8,9,10,11)
- InChI Key: RSWZHYIFNLTFKD-UHFFFAOYSA-N
- SMILES: N1C2C(=NC=NC=2)NC=1C#C
Computed Properties
- Exact Mass: 144.043596145g/mol
- Monoisotopic Mass: 144.043596145g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 54.5Ų
Experimental Properties
- Density: 1.43±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 363.4±34.0 °C(Predicted)
- pka: 7.00±0.10(Predicted)
8-Ethynyl-9H-purine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-801964-1.0g |
8-ethynyl-9H-purine |
2137575-14-3 | 95% | 1.0g |
$2578.0 | 2024-05-21 | |
| Enamine | EN300-801964-0.05g |
8-ethynyl-9H-purine |
2137575-14-3 | 95% | 0.05g |
$2166.0 | 2024-05-21 | |
| Enamine | EN300-801964-0.1g |
8-ethynyl-9H-purine |
2137575-14-3 | 95% | 0.1g |
$2268.0 | 2024-05-21 | |
| Enamine | EN300-801964-0.25g |
8-ethynyl-9H-purine |
2137575-14-3 | 95% | 0.25g |
$2372.0 | 2024-05-21 | |
| Enamine | EN300-801964-0.5g |
8-ethynyl-9H-purine |
2137575-14-3 | 95% | 0.5g |
$2475.0 | 2024-05-21 | |
| Enamine | EN300-801964-2.5g |
8-ethynyl-9H-purine |
2137575-14-3 | 95% | 2.5g |
$5055.0 | 2024-05-21 | |
| Enamine | EN300-801964-5.0g |
8-ethynyl-9H-purine |
2137575-14-3 | 95% | 5.0g |
$7479.0 | 2024-05-21 | |
| Enamine | EN300-801964-10.0g |
8-ethynyl-9H-purine |
2137575-14-3 | 95% | 10.0g |
$11090.0 | 2024-05-21 |
8-Ethynyl-9H-purine Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 8-Ethynyl-9H-purine
Recent Advances in the Study of 8-Ethynyl-9H-purine (CAS: 2137575-14-3) in Chemical Biology and Drug Discovery
The compound 8-Ethynyl-9H-purine (CAS: 2137575-14-3) has recently emerged as a promising scaffold in chemical biology and medicinal chemistry research. This purine derivative, characterized by its ethynyl group at the 8-position, has demonstrated significant potential in various biological applications, particularly in the development of novel therapeutic agents and chemical probes. Recent studies have focused on its unique chemical properties, biological activities, and potential applications in drug discovery.
Structural analysis reveals that the ethynyl group at the 8-position of the purine ring system imparts distinctive electronic and steric properties to the molecule. This modification enhances its ability to participate in click chemistry reactions, making it particularly valuable for bioconjugation applications. Several research groups have exploited this property to develop targeted probes for studying nucleic acid-protein interactions and enzyme mechanisms.
In medicinal chemistry applications, 8-Ethynyl-9H-purine has shown promising activity as a kinase inhibitor scaffold. Recent structure-activity relationship (SAR) studies have demonstrated that modifications at various positions of the purine core can significantly influence selectivity and potency against specific kinase targets. Particularly noteworthy is its activity against certain cancer-related kinases, where it has shown nanomolar inhibitory concentrations in biochemical assays.
The compound's mechanism of action has been investigated in several recent studies. Research indicates that 8-Ethynyl-9H-purine derivatives can interfere with ATP-binding sites of various enzymes, particularly those involved in signal transduction pathways. This property has been leveraged in the design of selective inhibitors for therapeutic applications. Additionally, its ability to modulate protein-protein interactions through allosteric mechanisms has opened new avenues for drug discovery.
Recent synthetic chemistry advancements have improved the accessibility of 8-Ethynyl-9H-purine derivatives. Novel synthetic routes reported in 2023 have significantly increased yields while reducing production costs, making this scaffold more attractive for large-scale pharmaceutical development. These improvements have facilitated the preparation of diverse analogs for comprehensive biological evaluation.
In drug delivery applications, researchers have developed prodrug strategies for 8-Ethynyl-9H-purine derivatives to improve their pharmacokinetic properties. Recent in vivo studies have demonstrated enhanced bioavailability and tissue distribution profiles for these prodrug formulations, addressing previous limitations associated with the parent compound.
The future research directions for 8-Ethynyl-9H-purine appear particularly promising. Several pharmaceutical companies have included derivatives of this scaffold in their preclinical pipelines, targeting indications ranging from oncology to inflammatory diseases. The compound's versatility and demonstrated biological activity suggest it will remain an important focus of chemical biology research in the coming years.
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